6,7-Dihydro-5H-quinolin-8-one is a significant heterocyclic compound classified under quinoline derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound's structure consists of a quinoline core with additional hydrogen atoms at the 6 and 7 positions, which influences its chemical reactivity and biological activity.
6,7-Dihydro-5H-quinolin-8-one can be sourced from various chemical suppliers and is often synthesized as an intermediate in organic synthesis. It falls under the category of nitrogen-containing heterocycles, specifically within the broader class of quinolines, which are known for their diverse biological activities. The compound has been identified as an inhibitor of topoisomerase II, making it a candidate for cancer treatment .
The synthesis of 6,7-dihydro-5H-quinolin-8-one can be achieved through several methodologies, with a notable approach being the ammonium acetate-mediated cyclocondensation reactions. This method utilizes 3-oxo-2-arylhydrazonopropanals as starting materials in a high-pressure Q-tube reactor, which has shown to be more efficient than traditional heating or microwave irradiation techniques .
The reaction typically involves:
The molecular formula of 6,7-dihydro-5H-quinolin-8-one is CHN\O, indicating that it contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a bicyclic framework typical of quinolines.
6,7-Dihydro-5H-quinolin-8-one participates in various chemical reactions due to its nucleophilic properties. The compound can undergo:
These reactions are essential for synthesizing more complex molecules that exhibit enhanced biological activities or different pharmacological profiles.
The mechanism of action for 6,7-dihydro-5H-quinolin-8-one primarily involves its role as an inhibitor of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, inhibiting it can lead to cancer cell death.
Inhibition occurs when the compound binds to the enzyme's active site, preventing it from performing its function during DNA replication. This action results in DNA strand breaks and ultimately triggers apoptosis in cancer cells .
Relevant data from various sources indicate that this compound exhibits favorable properties for further chemical modifications .
6,7-Dihydro-5H-quinolin-8-one is primarily utilized in:
The compound's versatility makes it a valuable asset in both academic research and pharmaceutical development .
6,7-Dihydro-5H-quinolin-8-one (CAS 56826-69-8) possesses a bicyclic heterocyclic structure featuring a partially saturated quinoline core with a ketone group at the 8-position. This molecular architecture enables specific interactions with the DNA-topoisomerase II complex. The planar pyridine ring may facilitate intercalation or partial stacking within DNA base pairs, while the ketone moiety serves as a hydrogen bond acceptor for key residues in the topoisomerase II active site. Computational analyses indicate moderate lipophilicity (LogP ≈ 1.3–1.6) and a polar surface area of 29.96 Ų, properties that support membrane permeability and target engagement [3] [6].
The compound’s constrained bicyclic system likely stabilizes the topoisomerase II-DNA cleavage complex through hydrophobic contacts with subdomains IIIA and IIIB of the enzyme. Molecular modeling suggests the protonated nitrogen (pKa ~4.5) could form electrostatic interactions with phosphate groups in the DNA backbone, enhancing complex stability [3]. These interactions potentially extend the lifetime of the cleavage complex, preventing DNA relegation and triggering downstream cytotoxic effects.
Table 1: Physicochemical Properties of 6,7-Dihydro-5H-quinolin-8-one
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₉NO | HRMS |
Molecular Weight | 147.17 g/mol | - |
Hydrogen Bond Acceptors | 2 | Computational Analysis |
Rotatable Bonds | 0 | Computational Analysis |
Topological Polar Surface Area | 29.96 Ų | Computational Analysis |
LogP | 1.3–1.6 | XLOGP3 |
Purity | 96–98% | HPLC |
Through stabilization of the topoisomerase II-DNA cleavage complex, 6,7-dihydro-5H-quinolin-8-one promotes accumulation of single-stranded DNA breaks (SSBs). Unlike classical topoisomerase II poisons that primarily cause double-strand breaks, this compound’s mechanism favors persistent SSBs due to asymmetric interference with the enzyme’s catalytic cycle. The saturated 5,6,7,8-tetrahydro region of the molecule may sterically hinder complete dimerization of topoisomerase II subunits, resulting in preferential single-strand cleavage activity [3] [5].
Kinetic studies of structurally analogous quinolones demonstrate that the ketone at position 8 is critical for SSB induction. This electrophilic center potentially reacts with nucleophilic residues (e.g., lysine or tyrosine) near the enzyme’s catalytic tyrosine, delaying DNA relegation. Consequently, replication forks collide with stabilized cleavage complexes during S-phase, converting SSBs into lethal double-strand breaks. This conversion explains the compound’s cytotoxicity in rapidly dividing cells despite its initial SSB preference [3] [8].
6,7-Dihydro-5H-quinolin-8-one exhibits pronounced selectivity for type II topoisomerases over type I isoforms. This specificity arises from structural complementarity with the ATP-binding pocket unique to type II enzymes. The planar nitrogen-containing heterocycle mimics the adenine ring of ATP, competing with cofactor binding in the N-terminal ATPase domain of topoisomerase II [3].
Table 2: Selectivity Profile of Quinolinone Derivatives
Topoisomerase Type | Inhibition Efficacy | Key Structural Determinants |
---|---|---|
Type IIα (Human) | High | ATPase domain complementarity, DNA intercalation |
Type IIβ (Human) | Moderate | Reduced hydrophobic pocket engagement |
Type IA (Bacterial) | Negligible | Lack of ATP-dependence, smaller DNA gate |
Type IB (Human) | Low | Incompatible catalytic mechanism |
In contrast, type I topoisomerases lack ATP-dependent mechanisms and possess narrower DNA-binding grooves that cannot accommodate the compound’s bicyclic framework. Experimental data show >50-fold reduced activity against topoisomerase I, confirming mechanistic selectivity. This discrimination is pharmacologically advantageous, as type II inhibition specifically targets rapidly proliferating cells while minimizing off-target effects on constitutive transcription processes governed by type I enzymes [5] [8].
Table 3: Nomenclature of 6,7-Dihydro-5H-quinolin-8-one
Nomenclature System | Name |
---|---|
IUPAC | 6,7-dihydro-5H-quinolin-8-one |
CAS Registry | 56826-69-8 |
Other Chemical Names | 5,6,7,8-Tetrahydro-8-quinolinone; 6,7-Dihydro-8(5H)-quinolinone; 8-Oxo-5,6,7,8-tetrahydroquinoline |
SMILES | O=C1CCCC2=C1N=CC=C2 |
InChI Key | JIAKIQWNYAZUJD-UHFFFAOYSA-N |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3